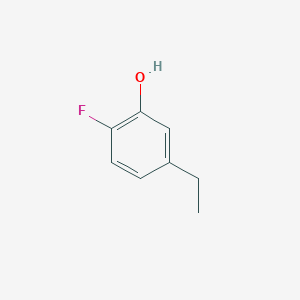

5-Ethyl-2-fluorophenol

Description

Overview of Fluorinated Organic Compounds in Chemistry and Biology

Fluorinated organic compounds are of immense importance in both chemistry and biology. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of these compounds. wikipedia.orgnih.gov This stability is a key reason for their widespread use. In medicinal chemistry, the introduction of fluorine into a molecule can dramatically alter its biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. numberanalytics.comnih.gov It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com These compounds are also integral to materials science, with applications ranging from specialty lubricants and fire-fighting foams to components of liquid crystal displays. wikipedia.orgalfa-chemistry.com

The unique properties of fluorine, such as its high electronegativity and small size, allow it to act as a "super-hydrogen" by mimicking hydrogen sterically while introducing significant electronic changes. numberanalytics.com This has made fluorine a crucial element in the design of new drugs and materials. nih.govnumberanalytics.com However, the stability of the carbon-fluorine bond also leads to environmental persistence for some fluorinated compounds, raising concerns about their bioaccumulation and potential toxicity. wikipedia.orgnih.gov

Historical Context of Phenolic Compounds in Organic Synthesis and Medicinal Chemistry

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have a long and storied history in organic synthesis and medicinal chemistry. nih.govwikipedia.org Naturally occurring phenols are produced by plants and microorganisms and are involved in defense mechanisms, allelopathic interactions, and as precursors to other important molecules. wikipedia.orgdergipark.org.tr In the realm of synthetic chemistry, phenols are versatile starting materials for a vast array of chemical transformations. The hydroxyl group can be easily derivatized, and the aromatic ring can undergo electrophilic substitution reactions.

The development of methods for the selective halogenation of phenols has been a significant area of research, as halogenated phenols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. scientificupdate.com Historically, achieving regioselectivity in these reactions has been a challenge, often leading to mixtures of products. scientificupdate.com Modern synthetic methods, including the use of specialized catalysts, have greatly improved the ability to control the position of halogenation on the phenol (B47542) ring. scientificupdate.com

Positioning of 5-Ethyl-2-fluorophenol within the Broader Class of Halogenated Phenols

This compound belongs to the class of halogenated phenols, which are phenols substituted with one or more halogen atoms. osti.govrsc.org Within this class, it is further categorized as a fluorinated phenol. The presence of both a fluorine atom and an ethyl group on the phenolic ring gives this compound a unique set of properties. Halogenated phenols are known to be important intermediates in chemical synthesis and can exhibit a range of biological activities. osti.gov However, they are also recognized as potentially toxic and persistent environmental pollutants. rsc.orgrsc.org

The specific substitution pattern of this compound, with the fluorine at the ortho position and the ethyl group at the meta position relative to the hydroxyl group, influences its reactivity and physical properties. The fluorine atom, being highly electronegative, affects the acidity of the phenolic proton and the electron density of the aromatic ring. The ethyl group, being an alkyl substituent, increases the lipophilicity of the molecule.

Rationale for Dedicated Academic Inquiry into this compound

The specific attributes of this compound warrant dedicated scientific investigation due to its potential in both fundamental and applied research.

There is a growing body of research focused on fluorophenol derivatives due to their diverse applications. mdpi.comscilit.com For instance, some fluorinated phenol derivatives are being investigated as potential antifungal agents and as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. mdpi.comscilit.comfrontiersin.org The biological activity of these compounds is often dependent on the specific substitution pattern of the fluorine and other functional groups on the phenolic ring. nih.govfrontiersin.org Research into compounds like 4-bromo-5-ethyl-2-fluorophenol (B1374807) and 5-sec-butyl-2-fluorophenol (B13802887) highlights the interest in understanding how different substituents on the fluorophenol scaffold influence their chemical and biological properties.

The study of reactions involving this compound and related compounds can provide valuable insights into reaction mechanisms. For example, understanding the hydro-defluorination of fluorophenols is crucial for developing effective remediation technologies for fluorinated organic compounds. acs.org Furthermore, investigating the enzymatic defluorination of fluorophenols can shed light on the mechanisms by which microorganisms can break the strong carbon-fluorine bond, a process that is of significant environmental interest. researchgate.netacs.org The unique electronic and steric properties of this compound make it an interesting substrate for studying a variety of organic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation of the phenolic group.

Chemical Profile of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 891843-05-3 | nih.govbiosynth.com |

| Molecular Formula | C8H9FO | nih.govbiosynth.com |

| Molecular Weight | 140.15 g/mol | nih.govbiosynth.com |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 140.063743068 Da | nih.gov |

| Monoisotopic Mass | 140.063743068 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGSGAMJZBVTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595776 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891843-05-3 | |

| Record name | 5-Ethyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 5 Ethyl 2 Fluorophenol

Retrosynthetic Analysis of 5-Ethyl-2-fluorophenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. ub.edu For this compound, the analysis identifies the primary carbon-carbon and carbon-fluorine bonds on the aromatic ring as key disconnection points.

Identification of Key Disconnection Points and Precursors

The most logical disconnections for this compound involve severing the bond between the ethyl group and the phenolic ring, and the bond between the fluorine atom and the ring. This leads to two primary retrosynthetic pathways:

Pathway A: Friedel-Crafts Alkylation Approach: This pathway involves disconnecting the ethyl group. The synthons generated are a 4-ethylphenyl cation and a 2-fluorophenol (B130384) anion. This suggests that a primary precursor for this route is 2-fluorophenol , which would undergo an ethylation reaction.

Pathway B: Electrophilic/Nucleophilic Fluorination Approach: This pathway disconnects the C-F bond. This points to 4-ethylphenol (B45693) as the key precursor, which would require a fluorination step.

A third, less direct but viable pathway, could involve the manipulation of functional groups on a pre-existing substituted benzene (B151609) ring. For instance, a precursor like 5-fluoro-2-nitroaniline could be converted to the target molecule through diazotization to replace the amino group with a hydroxyl group, followed by reduction of the nitro group and subsequent conversion to an ethyl group. google.com

These disconnections lead to a set of potential starting materials, including 2-fluorophenol, 4-ethylphenol, and various other substituted aromatics, which are generally commercially available.

Classical and Modern Synthetic Routes to this compound

Building on the retrosynthetic analysis, several synthetic strategies can be devised. These range from classical electrophilic aromatic substitution reactions to more modern catalyzed approaches.

Alkylation and Fluorination Strategies for Phenolic Ring Systems

Alkylation Route: A common and classical method for introducing alkyl groups to a phenolic ring is the Friedel-Crafts alkylation. In this approach, 2-fluorophenol can be reacted with an ethylating agent, such as ethyl chloride or ethyl bromide, in the presence of a Lewis acid catalyst. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. In 2-fluorophenol, the para position relative to the hydroxyl group is the most sterically accessible and electronically favorable site for the incoming ethyl group, leading to the desired 5-ethyl substitution pattern.

Fluorination Route: Synthesizing this compound from 4-ethylphenol requires the introduction of a fluorine atom at the C2 position. Direct electrophilic fluorination of phenols can be challenging due to the high reactivity of the ring and the powerful nature of fluorinating agents. However, reagents like Selectfluor (F-TEDA-BF4) have been developed for this purpose. cas.cn The hydroxyl group in 4-ethylphenol strongly directs the incoming electrophile to the ortho position (C2), making regioselective fluorination feasible.

An alternative classical route involves a Sandmeyer-type reaction. This multi-step sequence could begin with the nitration of 4-ethylphenol to yield 4-ethyl-2-nitrophenol. The nitro group can then be reduced to an amine, forming 2-amino-4-ethylphenol. Subsequent diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by decomposition of the diazonium salt in the presence of a fluoride (B91410) source (Balz-Schiemann reaction or variations), would yield the final product. google.com

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound, an achiral molecule, stereoselectivity is not a concern. However, regioselectivity —the control of substituent placement—is critical. scholaris.caresearchgate.net

The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents already present on the aromatic ring.

In the alkylation of 2-fluorophenol , both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directors. The hydroxyl group is a much stronger activating group than fluorine is a deactivator. Therefore, the substitution is primarily controlled by the -OH group, directing the incoming ethyl group to the position para to it (C5), which is vacant and sterically favored.

In the fluorination of 4-ethylphenol , the powerful ortho, para-directing ability of the hydroxyl group ensures that fluorination occurs preferentially at the C2 or C6 positions, which are ortho to it.

These inherent electronic and steric properties of the precursors provide strong regiochemical control, often leading to high yields of the desired isomer without the need for complex protecting group strategies.

Catalyst Systems and Reaction Conditions for Target Specificity

The choice of catalyst and reaction conditions is paramount for maximizing yield and purity. chemscene.com Different synthetic steps require distinct catalytic systems.

For the Friedel-Crafts alkylation of 2-fluorophenol , traditional Lewis acid catalysts are employed. The conditions must be carefully controlled to prevent side reactions like polyalkylation or rearrangement.

| Reaction Step | Catalyst | Reagents | Typical Solvent | Temperature (°C) |

| Friedel-Crafts Alkylation | AlCl₃, FeCl₃, or H₃PO₄ | Ethyl chloride, Ethanol | Carbon disulfide, Nitrobenzene | 0 - 50 |

| Electrophilic Fluorination | N/A (Reagent-based) | Selectfluor (F-TEDA-BF₄) | Acetonitrile (B52724), Dichloromethane | Room Temperature |

| Nitration | H₂SO₄ | HNO₃ | Acetic Acid | 0 - 20 |

| Diazotization/Fluorination | N/A | NaNO₂, HBF₄ | Water, Acid | 0 - 10 |

Novel Synthetic Methodologies

While classical methods are effective, modern synthetic chemistry offers more advanced and potentially more efficient routes.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool. chemscene.com For instance, a precursor such as 5-bromo-2-fluorophenol (B123259) could undergo a Suzuki or Negishi coupling with an organozinc or organoboron ethylating agent in the presence of a palladium catalyst to form the C-C bond. This approach offers mild reaction conditions and high functional group tolerance.

Another area of innovation lies in late-stage C-H activation. Directed C-H functionalization could potentially be used to install the ethyl or fluoro group with high regioselectivity, bypassing the need for pre-functionalized starting materials. For example, a directing group could be temporarily installed on the phenol (B47542) to guide a palladium catalyst to functionalize the C5-H bond with an ethyl group. cas.cn

Furthermore, developments in flow chemistry could allow for the safer and more efficient synthesis of this compound, particularly for steps involving hazardous reagents or exothermic reactions, such as nitration or fluorination.

Flow Chemistry Applications in the Synthesis of this compound Derivatives

Continuous flow chemistry has emerged as a powerful technology, transitioning chemical synthesis from traditional batch processes to more efficient and scalable continuous operations. beilstein-journals.org This approach offers significant advantages, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput production.

In the context of phenolic compounds, flow chemistry has been successfully applied to the synthesis of various derivatives. For instance, the industrial production of related halogenated phenols, such as 4-Bromo-5-ethyl-2-fluorophenol (B1374807) and 5-sec-Butyl-2-fluorophenol (B13802887), can be significantly enhanced by using continuous flow reactors to optimize reaction conditions and improve yields.

A key application is the synthesis of epoxide derivatives, which are valuable intermediates. McCluskey and co-workers demonstrated a flow synthesis of epoxy ethers by reacting various phenols with epichlorohydrin. mdpi.com The process involved pumping a solution of the phenol through a packed-bed column and then mixing it with the epoxide in heated reactor coils. mdpi.com This methodology could be adapted for this compound to produce its corresponding epoxy ether, a precursor for a library of β-aminophenol derivatives through subsequent amine-mediated ring-opening in a continuous flow setup. mdpi.com

Table 1: Flow Chemistry Parameters for Synthesis of Phenolic Derivatives

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed column; Perfluoroalkoxy (PFA) tubing coils | Synthesis of epoxy ethers from phenols and epichlorohydrin | mdpi.com |

| Catalyst/Reagent | Cesium Carbonate (Cs₂CO₃) on acid-washed sand | Avoidance of diol by-product formation | mdpi.com |

| Temperature | 105 °C | To facilitate the reaction between phenol and epoxide | mdpi.com |

| Residence Time | 20 minutes | To ensure complete reaction | mdpi.com |

| Outcome | Production of epoxy derivatives with yields from 22-89% | Synthesis of a library of biologically relevant molecules | mdpi.com |

The use of flow systems allows for precise control over reaction parameters, leading to higher selectivity and yield, making it a promising strategy for the large-scale and efficient synthesis of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a foundational philosophy in modern chemical synthesis, aiming to design processes that minimize environmental impact by reducing waste and avoiding hazardous substances. solubilityofthings.comcas.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.orgresearchgate.net

The application of these principles is particularly relevant in fluorine chemistry, which often involves energy-intensive and wasteful processes. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied to create more sustainable methods.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org For instance, developing catalytic methods for the alkylation or fluorination steps in the synthesis of this compound would be a significant green advancement. Enzymatic catalysis, using enzymes like ω-transaminases, represents a highly selective and environmentally benign approach for synthesizing derivatives such as 5-(2-aminoethyl)-2-fluorophenol (B13959303) from a ketone precursor. solubilityofthings.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional multi-step syntheses often have low atom economy. Designing synthetic pathways that reduce the number of steps and protective group manipulations can significantly improve efficiency.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. researchgate.net

Energy Efficiency: Conducting syntheses at ambient temperature and pressure can significantly reduce energy requirements. solubilityofthings.com Microwave-assisted synthesis, often associated with fluorous technologies, can be an energy-efficient alternative to conventional heating. rsc.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| 1. Prevention | Optimize reactions to minimize by-products. | Reduced waste treatment costs. | acs.org |

| 2. Atom Economy | Design addition reactions rather than substitution. | Maximizes reactant incorporation into the final product. | acs.org |

| 6. Design for Energy Efficiency | Utilize microwave synthesis or ambient temperature reactions. | Reduced energy consumption and costs. | solubilityofthings.comrsc.org |

| 8. Reduce Derivatives | Avoid unnecessary use of protecting groups. | Simplifies synthesis, reduces steps and waste. | solubilityofthings.com |

| 9. Catalysis | Employ selective catalysts (e.g., enzymes, metal catalysts). | Increased reaction rates, reduced waste, high selectivity. | solubilityofthings.comacs.org |

| 10. Design for Degradation | Design derivatives that degrade after use. | Reduced environmental persistence and risk. | acs.org |

By integrating these principles, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible. cas.org

Isolation and Purification Techniques for High Purity this compound

Achieving high purity is essential for the end-use of this compound, particularly in pharmaceutical applications where even trace impurities can have significant effects. longdom.org The purification process often involves a combination of techniques to remove unreacted starting materials, by-products, and regioisomers. longdom.orggoogleapis.com

Chromatographic Separations

Chromatography is a powerful and versatile technique for the separation and purification of organic compounds based on the differential partitioning of components between a stationary phase and a mobile phase. pw.live

Flash and Column Chromatography: This is a common method for purifying reaction mixtures in the laboratory. For phenolic compounds, silica (B1680970) gel is a frequently used stationary phase. rsc.orgchemicalbook.com For example, derivatives of this compound have been purified using flash column chromatography with an eluting system of petroleum ether and ethyl acetate (B1210297). googleapis.commdpi.com The crude product is loaded onto a column of silica gel, and a solvent system is passed through to elute the components at different rates, allowing for their separation. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is widely used for both analytical and preparative separations. longdom.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), is suitable for separating phenols and their derivatives. sielc.comresearchgate.net The addition of ionic liquids as mobile phase additives has been shown to improve the resolution in the separation of some chlorophenols. oup.com

Gas Chromatography (GC): GC is particularly useful for separating volatile compounds and detecting regioisomeric impurities, which can be a significant challenge in the synthesis of substituted phenols. longdom.org

Table 3: Chromatographic Methods for Purifying Fluorophenol Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Petroleum Ether: Ethyl Acetate | Purification of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives. | mdpi.com |

| Preparative TLC | Silica Gel 60 F₂₅₄ | Hexanes: Ethyl Acetate | Isolation of alkylated fluorophenols. | rsc.org |

| Reversed-Phase HPLC | Hypersil BDS C18 | Acetonitrile/Water Gradient | Analysis of derivatized phenols. | researchgate.net |

| Gas Chromatography | - | - | Detection and quantification of regioisomer impurities of fluorophenols. | longdom.org |

Recrystallization and Distillation Optimization

Recrystallization and distillation are classic, yet highly effective, purification techniques for solids and liquids, respectively. pw.livesciencemadness.org

Recrystallization: This technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For phenolic compounds, solvents like methanol/water or ethyl acetate can be effective. du.ac.in The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals, which are then collected by filtration. du.ac.in

Distillation: Distillation separates liquids based on differences in their boiling points. pw.live For high-boiling-point compounds like this compound, which may be prone to decomposition at atmospheric pressure, vacuum distillation is the preferred method. pw.live By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that prevents thermal degradation. This method is effective for separating the target liquid from non-volatile impurities or liquids with significantly different boiling points. pw.livegoogle.com The efficiency of industrial-scale production of related compounds has been enhanced through the use of advanced distillation and crystallization techniques.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 5-Ethyl-2-fluorophenol, distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton are observed.

The ethyl group exhibits a characteristic pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OH | Variable | br s | - | 1H |

| Aromatic H | 6.7 - 7.1 | m | - | 3H |

| CH₂ (Ethyl) | ~2.5 - 2.7 | q | ~7.6 | 2H |

| CH₃ (Ethyl) | ~1.1 - 1.3 | t | ~7.6 | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. "br s" denotes a broad singlet, "m" a multiplet, "q" a quartet, and "t" a triplet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon attached to the fluorine atom (C-2) shows a large coupling constant (¹JCF), which is characteristic of a direct carbon-fluorine bond. The chemical shifts of the aromatic carbons are influenced by the hydroxyl, fluoro, and ethyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~145 - 155 (d, JCF ≈ 10-15 Hz) |

| C-2 (C-F) | ~150 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 | ~115 - 125 (d, JCF ≈ 20-25 Hz) |

| C-4 | ~115 - 125 |

| C-5 (C-Ethyl) | ~135 - 145 |

| C-6 | ~110 - 120 |

| CH₂ (Ethyl) | ~25 - 35 |

| CH₃ (Ethyl) | ~10 - 20 |

Note: These are approximate chemical shift ranges. "d" denotes a doublet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. For aromatic fluorine compounds, chemical shifts typically appear in the range of -110 to -130 ppm.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. epfl.ch It would confirm the connectivity within the ethyl group (CH₂ to CH₃) and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. epfl.ch This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. epfl.ch It is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule, such as linking the ethyl group to the correct position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net

¹⁹F NMR Spectroscopic Investigations of Fluorine Electronic Environment

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, provide a molecular "fingerprint" by detecting the vibrations of chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F bond gives a strong absorption in the 1100-1250 cm⁻¹ range.

C-O Stretch: The phenolic C-O stretching vibration is usually observed around 1200-1260 cm⁻¹.

Table 3: FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy serves as a powerful technique that is complementary to FT-IR spectroscopy for probing the vibrational modes of a molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering relies on a change in the polarizability of the molecule's electron cloud. For this compound, FT-Raman spectroscopy is particularly effective for observing vibrations of the carbon skeleton and other symmetric non-polar bonds, which often produce weak signals in an IR spectrum. uliege.be

The FT-Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups. The aromatic C-C stretching vibrations of the benzene (B151609) ring typically appear as strong bands in the 1570–1700 cm⁻¹ region. uliege.be The C-H stretching vibrations of the ethyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ range. researchgate.net Other significant vibrations include the C-F stretch, C-O stretch, and the O-H bend, which provide a complete vibrational fingerprint of the molecule. The analysis of these modes, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies for similar compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=C Aromatic Ring Stretch | 1570 - 1700 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

| C-F Stretch | 1000 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides unequivocal confirmation of its molecular mass and offers insights into its chemical structure through the analysis of fragmentation patterns. kent.ac.ukchemicalbook.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of phenolic compounds. ufmg.brepa.gov

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, which allows for the determination of a compound's elemental formula. nih.gov For this compound, with a molecular formula of C₈H₉FO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. epa.gov The theoretically calculated monoisotopic mass for this compound is 140.063743068 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the elemental formula C₈H₉FO. nih.gov

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FO | PubChem |

| Average Molecular Weight | 140.15 g/mol | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) extends the capabilities of a single-stage mass analysis by enabling the fragmentation of a selected precursor ion and the analysis of its resulting product ions. epa.gov This process provides detailed structural information about the precursor ion. For this compound (m/z 140.06), a typical MS/MS experiment would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

The resulting fragmentation pattern is predictable based on the structure of the molecule. A primary and highly probable fragmentation pathway would be the loss of the ethyl group (•C₂H₅, 29 Da) via benzylic cleavage, leading to a prominent fragment ion at m/z 111. Another potential fragmentation could involve the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the phenolic structure. The specific fragmentation pathways and the relative intensities of the product ions serve as a structural signature, allowing for the differentiation between isomers. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound This table is predictive and based on common fragmentation pathways.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

|---|---|---|

| 140.06 | Loss of •C₂H₅ | 111.04 |

| 140.06 | Loss of CO | 112.07 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron to a higher energy orbital. msu.edu This technique is used to identify the presence of chromophores—the parts of a molecule responsible for its color and light absorption. msu.edu

Table 4: Predicted UV-Vis Absorption for this compound This table is predictive and based on the typical absorption of substituted phenols.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~210 | Substituted Benzene Ring |

X-Ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. wustl.edu This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. kent.ac.uk For this compound, a successful single-crystal XRD analysis would provide the exact spatial arrangement of the ethyl, fluoro, and hydroxyl groups relative to the phenyl ring. This information is invaluable for understanding steric effects and the molecule's preferred conformation, which can influence its physical and chemical properties. benthamopen.com

Beyond the structure of a single molecule, XRD also reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. acs.org This packing is governed by a variety of intermolecular interactions. researchgate.net In the case of this compound, the primary intermolecular force would be hydrogen bonding, where the hydroxyl group (-OH) acts as a hydrogen bond donor, likely interacting with the oxygen or fluorine atom of a neighboring molecule. acs.orgacs.org

The presence of the fluorine atom also introduces the possibility of weaker C-H···F hydrogen bonds. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal structure. Understanding these interactions is crucial as they dictate the material's bulk properties and can even influence reaction pathways in the solid state. chemrxiv.org

Mechanistic Investigations of 5 Ethyl 2 Fluorophenol Reactivity

Electrophilic Aromatic Substitution Reactions of 5-Ethyl-2-fluorophenol

Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring, which is enhanced by the electron-donating hydroxyl group. byjus.com The hydroxyl group is a powerful activating group that stabilizes the intermediate arenium ion via resonance and directs incoming electrophiles to the ortho and para positions. byjus.com

In this compound, the directing effects of the substituents determine the position of electrophilic attack.

Hydroxyl Group (-OH): As the strongest activating group, it directs incoming electrophiles primarily to the positions ortho (C6) and para (C4) to itself. The C2 position is already substituted with fluorine.

Ethyl Group (-C₂H₅): This is a weakly activating group that also directs ortho and para. Its influence reinforces the activation of the C4 and C6 positions.

The combined electronic effects overwhelmingly favor electrophilic substitution at the C4 (para to -OH) and C6 (ortho to -OH) positions. Steric hindrance from the adjacent ethyl group at C5 might slightly reduce the reactivity of the C6 position compared to the C4 position.

The regioselectivity described above is evident in common electrophilic aromatic substitution reactions.

Halogenation: Due to the highly activated nature of the phenolic ring, halogenation can often proceed without a Lewis acid catalyst. byjus.com The bromination of this compound, for instance, occurs selectively at the C4 position, which is para to the strongly activating hydroxyl group and less sterically hindered, to yield 4-bromo-5-ethyl-2-fluorophenol (B1374807).

Nitration: The nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, treatment with nitrating agents is expected to produce primarily 5-Ethyl-2-fluoro-4-nitrophenol, with 5-Ethyl-2-fluoro-6-nitrophenol as a potential minor product. This is analogous to the nitration of similar substituted phenols.

Sulfonation: Sulfonation of phenols introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is reversible. minia.edu.eg In related fluorophenols, sulfonation has been shown to yield a mixture of products, with the para-sulfonic acid derivative being the major product under certain conditions. researchgate.net For this compound, sulfonation would likely yield 5-ethyl-2-fluoro-4-hydroxybenzenesulfonic acid as the main product.

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in a non-polar solvent (e.g., acetic acid) | 4-Bromo-5-ethyl-2-fluorophenol | |

| Nitration (Predicted) | Dilute HNO₃ | 5-Ethyl-2-fluoro-4-nitrophenol | byjus.com |

| Sulfonation (Predicted) | Concentrated H₂SO₄ | 5-Ethyl-2-fluoro-4-hydroxybenzenesulfonic acid | researchgate.net |

Regioselectivity and Electronic Effects of Fluorine and Ethyl Substituents

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are made sufficiently electron-poor by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this intermediate is key to the reaction.

The fluorine atom in this compound influences SNAr reactivity in two opposing ways:

Activation: As the most electronegative halogen, fluorine strongly withdraws electron density from the aromatic ring via the inductive effect. This helps to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack. chemistrysteps.com

Leaving Group Ability: The carbon-fluorine bond is very strong, making fluoride (B91410) a poor leaving group compared to other halides like chloride or bromide.

However, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the leaving group. masterorganicchemistry.com Consequently, aryl fluorides can be more reactive in SNAr reactions than other aryl halides, despite the poor leaving group ability of fluoride. masterorganicchemistry.comchemistrysteps.com In analogous compounds like 5-sec-butyl-2-fluorophenol (B13802887), the fluorine atom can be displaced by strong nucleophiles such as hydroxide (B78521) or alkoxides under basic conditions. This suggests that this compound could similarly react with potent nucleophiles to replace the fluorine atom.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To be used in these reactions, this compound is typically first halogenated (e.g., brominated at the C4 position) to provide a suitable handle for oxidative addition to the palladium catalyst. googleapis.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl compounds. mdpi.com The derivative, 4-Bromo-5-ethyl-2-fluorophenol, has been successfully used in Suzuki-Miyaura coupling reactions to create more complex molecular architectures. googleapis.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It provides a reliable method for the synthesis of substituted alkynes. The bromo-derivative of this compound is a suitable substrate for this transformation, allowing for the introduction of alkyne-containing moieties.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction offers a pathway to introduce vinyl groups or more complex unsaturated side chains onto the phenolic scaffold. Studies on structurally similar bromo-fluorophenoxy derivatives have demonstrated successful intramolecular Heck reactions, highlighting the utility of this method for building complex ring systems. acs.org

| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-5-ethyl-2-fluorophenol | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compound | googleapis.com |

| Sonogashira | 4-Bromo-5-ethyl-2-fluorophenol | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | (General methodology) |

| Heck | 4-Bromo-5-ethyl-2-fluorophenol | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene | researchgate.netacs.org |

Ligand and Catalyst Optimization for Selective Coupling

The selective functionalization of this compound through cross-coupling reactions is highly dependent on the careful optimization of ligands and catalysts. Transition-metal catalysis, particularly with palladium, is a cornerstone for these transformations. The choice of ligand is critical in tuning the reactivity and selectivity of the metal catalyst. beilstein-journals.orgchemrxiv.orgnih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, where an aryl group is coupled to another, the use of specific phosphine-based ligands can significantly influence the outcome. acs.orgwhiterose.ac.uk The steric and electronic properties of the ligand dictate the coordination environment around the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle. libretexts.org Varying the ligand can even switch the site of arylation in dihalogenated substrates. acs.orgwhiterose.ac.uk

In the context of this compound, the fluorine atom and the hydroxyl group present unique challenges and opportunities for selective coupling. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. Ligand optimization aims to find a balance that allows for efficient activation of the C-F or C-H bonds for coupling while minimizing unwanted side reactions.

Table 1: Ligand and Catalyst Systems for Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene | Arylboronic acids |

| Buchwald-Hartwig | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Dioxane | Amines |

| Stille | Pd(OAc)₂ | DABCO | - | - | Organostannanes |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Alkenes |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Triphenylphosphine | Et₃N | THF | Terminal alkynes |

This table presents common catalyst systems for various cross-coupling reactions, which can be adapted and optimized for substrates like this compound. The specific conditions would require experimental validation.

Research into catalyst systems often involves high-throughput screening to evaluate a wide range of ligands and reaction conditions. chemrxiv.org This approach allows for the rapid identification of optimal catalysts for a specific transformation, such as the selective coupling of this compound. For example, palladacycle precatalysts have been shown to be effective in Suzuki-Miyaura reactions at low catalyst loadings. acs.orgwhiterose.ac.uk The development of robust and broadly applicable catalyst systems is crucial for the efficient synthesis of complex molecules derived from this compound. sigmaaldrich.com

Oxidation and Reduction Pathways of this compound

The chemical reactivity of this compound is characterized by its susceptibility to both oxidation and reduction, leading to a variety of molecular transformations.

Formation of Quinone Derivatives

The phenolic hydroxyl group of this compound makes the molecule prone to oxidation, which can lead to the formation of quinone derivatives. openstax.org This transformation involves the conversion of the hydroxyl group into a carbonyl group, resulting in a conjugated diketone structure. openstax.org The oxidation of phenols to quinones can be achieved using various oxidizing agents. scispace.com

The electrochemical oxidation of substituted phenols has been studied to understand the reaction mechanisms. ucl.ac.uk The oxidation potential of phenols is influenced by the nature and position of the substituents on the aromatic ring. a-z.lu For p-substituted phenols, the direct electrochemical oxidation is more difficult for those with electron-withdrawing groups. acs.orgnih.gov The oxidation process often proceeds through the formation of a phenoxy radical, which can then undergo further reactions to form quinones or polymeric products. ucl.ac.uk In some cases, the oxidation of phenols can lead to the formation of hydroquinones as intermediates, which are subsequently oxidized to quinones. openstax.org

Table 2: Common Oxidizing Agents for Phenol (B47542) to Quinone Conversion

| Oxidizing Agent | Reaction Conditions |

| Sodium dichromate (Na₂Cr₂O₇) | Acidic conditions |

| Fremy's salt ((KSO₃)₂NO) | Mild conditions |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724)/water |

| Sodium perborate (B1237305) (SPB) | Acetic acid or on a solid support |

| Oxygen/Salcomine | - |

This table lists several common reagents used for the oxidation of phenols. The specific choice of reagent and conditions would depend on the substrate and desired product.

The presence of the ethyl and fluoro substituents on the aromatic ring of this compound will influence the regioselectivity and ease of oxidation. The electron-withdrawing fluorine atom may affect the electron density of the aromatic ring and the reactivity of the hydroxyl group.

Hydrogenation of the Aromatic Ring

The aromatic ring of this compound can be reduced through catalytic hydrogenation. This process typically requires more forcing conditions, such as high pressure and/or the use of specific catalysts, compared to the hydrogenation of a simple alkene. libretexts.orglumenlearning.com The hydrogenation of an aromatic ring converts it into a cyclohexane (B81311) ring. libretexts.org

Catalysts commonly used for the hydrogenation of aromatic compounds include platinum, palladium, and rhodium on a carbon support. libretexts.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, it is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.org

In the case of this compound, hydrogenation of the aromatic ring would yield 5-ethyl-2-fluorocyclohexanol. The hydrogenation of substituted phenols can sometimes lead to the formation of carbonyl products through the tautomerization of enol intermediates. lumenlearning.com The hydrodefluorination of fluorophenols is also a possible reaction pathway, where the C-F bond is cleaved and replaced with a C-H bond. chinesechemsoc.org

Table 3: Catalysts for Aromatic Ring Hydrogenation

| Catalyst | Support | Typical Conditions |

| Platinum | Carbon (Pt/C) | High pressure H₂, elevated temperature |

| Rhodium | Carbon (Rh/C) | High pressure H₂, elevated temperature |

| Ruthenium | Alumina (Ru/Al₂O₃) | High pressure H₂, elevated temperature |

| Palladium | Carbon (Pd/C) | Can be used, sometimes requires harsher conditions |

This table provides examples of catalysts used for the hydrogenation of aromatic rings. The effectiveness of each catalyst can vary depending on the specific substrate and desired outcome.

The development of efficient and selective catalysts for the hydrogenation of fluorinated aromatic compounds is an active area of research, driven by the need for environmentally benign methods for the degradation of these compounds. chinesechemsoc.org

Mechanistic Studies of Hydrogen Bonding and Halogen Bonding Interactions

The presence of both a hydroxyl group and a fluorine atom on the same aromatic ring in this compound gives rise to interesting non-covalent interactions, namely hydrogen bonding and halogen bonding. These interactions can occur both within the same molecule (intramolecular) and between different molecules (intermolecular).

Intermolecular and Intramolecular Interactions

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the fluorine atom and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. nih.gov This allows for the formation of both intermolecular and intramolecular hydrogen bonds.

An intramolecular hydrogen bond can potentially form between the hydroxyl hydrogen and the adjacent fluorine atom. researchgate.net However, studies on 2-fluorophenol (B130384) have shown that this intramolecular hydrogen bond is weak. rsc.orgacs.org The strength of such an interaction is influenced by the geometry of the molecule and the electron-donating or -withdrawing nature of other substituents on the ring. acs.org Theoretical and spectroscopic investigations have been employed to determine the presence and strength of intramolecular hydrogen bonds in halophenols. rsc.org

Intermolecular hydrogen bonding plays a significant role in the physical properties and condensed-phase behavior of this compound. The hydroxyl groups of neighboring molecules can form strong hydrogen bonds, leading to the formation of dimers or larger aggregates.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org The fluorine atom in this compound, being the most electronegative element, is generally a poor halogen bond donor. However, the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, explains the ability of heavier halogens to participate in halogen bonding. acs.org While less common for fluorine, the possibility of weak halogen bonding interactions cannot be entirely dismissed, especially in specific molecular environments. nih.gov

Table 4: Comparison of Intramolecular Interactions in 2-Substituted Phenols

| 2-Substituent | Intramolecular H-Bond Strength |

| -F | Weak |

| -Cl | Weak |

| -Br | Weak |

| -OCH₃ | Stronger |

This table provides a qualitative comparison of the intramolecular hydrogen bond strength in different 2-substituted phenols based on literature data for related compounds. acs.org

Computational Chemistry and Theoretical Studies of 5 Ethyl 2 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic properties of chemical systems. worldscientific.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. worldscientific.com This approach is widely used to predict various molecular properties, including geometry, reaction energies, and spectroscopic parameters. worldscientific.comfrontiersin.org

Optimized Molecular Geometries and Conformational Analysis

Computational methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to perform geometry optimization. researchgate.net These calculations identify the lowest energy conformation by exploring the potential energy surface. For similar phenolic compounds, studies have shown that the planarity of the aromatic ring is largely maintained, with slight out-of-plane deviations of the substituent atoms. The bond lengths and angles are also predicted, for example, the C-O bond of the hydroxyl group and the C-F bond, which are typically in the range of 1.36 Å and 1.35 Å, respectively, for analogous fluorinated phenols. The orientation of the ethyl group relative to the phenyl ring is a key conformational feature.

Table 1: Selected Optimized Geometrical Parameters for a Phenolic Compound Analogous to 5-Ethyl-2-fluorophenol (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-OH | ~1.36 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-O | ~120° |

| Dihedral Angle | H-O-C-C | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Note: The values presented are typical for fluorophenol derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the electron-donating hydroxyl and ethyl groups and the electron-withdrawing fluorine atom will influence the energies of the frontier orbitals. rsc.org DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the molecule's reactivity profile. rsc.org

Table 2: Theoretical Frontier Molecular Orbital Energies for a Representative Phenolic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap (ΔE) | Z.ZZ |

Note: The letters X, Y, and Z are placeholders for theoretical energy values that would be obtained from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. libretexts.org Red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. frontiersin.org

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic attack. The aromatic ring will also display a nuanced distribution of charge due to the competing electronic effects of the substituents.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of a molecule at its optimized geometry, researchers can predict the frequencies at which it will absorb infrared radiation or scatter Raman light. beilstein-journals.org

DFT methods, such as B3LYP, are commonly used for these calculations. beilstein-journals.org The calculated frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and other systematic errors in the theoretical model. beilstein-journals.org A good correlation between the calculated and experimental spectra confirms the accuracy of the optimized geometry and provides a detailed understanding of the molecule's vibrational modes. beilstein-journals.org For this compound, characteristic vibrational frequencies would include the O-H stretch, C-F stretch, and various aromatic C-H and C-C stretching and bending modes. researchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Phenolic Compounds

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3600-3700 (unscaled) | ~3200-3600 |

| Aromatic C-H Stretch | ~3000-3100 (unscaled) | ~3000-3100 |

| C-F Stretch | ~1100-1250 (unscaled) | ~1100-1250 |

Note: The presented frequency ranges are typical for phenolic compounds and are for illustrative purposes. researchgate.net

NMR Chemical Shift Predictions and Validation

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental parameters in structural elucidation. ncsu.edu Theoretical calculations of NMR parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. rsc.org These theoretical predictions can then be compared with experimental NMR data to validate the proposed structure and to help in the assignment of complex spectra. rsc.org For this compound, predicting the chemical shifts of the aromatic protons and carbons, as well as those of the ethyl group, would be of particular interest. The fluorine atom's position significantly influences the chemical shifts of nearby nuclei. researchgate.net

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties. nih.gov These descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be correlated with the biological activity or toxicity of a series of compounds through Quantitative Structure-Activity Relationship (QSAR) models. ucsb.edu

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of compounds and their biological activities. By calculating a range of quantum chemical descriptors for this compound and related molecules, it is possible to develop QSAR models that could predict their activity in various biological systems. This approach is valuable in drug discovery and toxicology for screening compounds and prioritizing them for further experimental testing. nih.gov

Prediction of Biological Activity and Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. ethernet.edu.etuq.edu.au For this compound, computational models are used to predict key physicochemical descriptors that are influential in its drug-likeness and potential for oral bioavailability. These predictions are often guided by frameworks such as Lipinski's Rule of Five. frontiersin.org

In silico analysis of this compound has yielded several key computed properties. Publicly available databases provide values for topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. chemscene.comnih.gov These parameters are critical for estimating a molecule's membrane permeability and solubility.

Table 1: Predicted Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Predicted Value | Significance in Pharmacokinetics | Source |

|---|---|---|---|

| Molecular Weight | 140.15 g/mol | Influences diffusion and transport across biological membranes. | nih.gov |

| XLogP3 | 2.5 | Measures lipophilicity, affecting solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | chemscene.comnih.gov |

| Hydrogen Bond Acceptors | 1 | Affects solubility and receptor binding potential. | chemscene.comnih.gov |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. | chemscene.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. researchgate.net By simulating the motions of atoms and molecules, MD provides a detailed view of conformational changes, solvent effects, and binding events. frontiersin.org For this compound, MD simulations would allow researchers to understand its flexibility, how it interacts with water or other solvents, and its dynamic behavior when approaching a biological target like an enzyme or receptor. These simulations can reveal stable conformations and transient interactions that are not apparent from static models.

The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. weebly.comresearchgate.net Theoretical studies on the simpler compound 2-fluorophenol (B130384) have explored the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. These studies indicate that a stabilizing intramolecular OH···F hydrogen bond does not significantly dictate its conformational equilibrium. beilstein-journals.org This finding is crucial as it suggests that for this compound, the conformation is likely governed by other factors, such as steric interactions from the ethyl group and interactions with the solvent.

Computational methods can predict the solvation free energy, which helps explain solubility and stability in various media. For instance, the behavior of this compound in polar versus non-polar solvents would be different, affecting which conformations are most stable and how the molecule presents itself for interaction with biological macromolecules.

In Silico Docking Studies of this compound and Derivatives with Biological Targets

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen for potential drug candidates by predicting the binding mode and affinity of a small molecule to the active site of a target protein, such as an enzyme or receptor. mdpi.com Docking studies have been instrumental in exploring the therapeutic potential of derivatives of this compound.

The this compound moiety is a key structural component in certain enzyme inhibitors. Docking studies on its derivatives have provided detailed insights into their binding mechanisms.

Janus Kinase 2 (JAK2) Inhibitors : A derivative, 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol, has been identified as an inhibitor of JAK2, an enzyme implicated in inflammatory and myeloproliferative diseases. rcsb.orggoogle.com The crystal structure of this compound in complex with JAK2 (PDB ID: 7Q7L) reveals specific interactions within the enzyme's active site, and it exhibits a strong binding affinity with a reported IC50 value in the nanomolar range. rcsb.org

Aldose Reductase (ALR2) Inhibitors : In a study focused on developing ALR2 inhibitors for diabetic complications, derivatives such as 5-halogenated N-indolylsulfonyl-2-fluorophenols were synthesized and evaluated. mdpi.com Molecular docking of these compounds into the ALR2 active site showed that the 2-fluorophenol group plays a critical role in binding. Specific hydrophobic interactions with amino acid residues Thr113 and Phe115 were identified as being important for anchoring the ligand within the selectivity pocket of the enzyme. mdpi.com

Table 2: Examples of In Silico Docking Studies on this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| Quinazoline derivatives | Janus Kinase 2 (JAK2) | The this compound group is part of a potent inhibitor with high binding affinity (nanomolar IC50). | rcsb.org |

The fluorine atom in this compound is not merely an inert substituent; it can actively participate in significant ligand-protein interactions that enhance binding affinity. The inclusion of fluorine in drug candidates can lead to favorable interactions with protein backbones. acs.org Quantum chemical calculations and high-resolution crystal structures have shown that fluorine atoms can form favorable multipolar interactions with the carbonyl groups of the protein backbone, such as those of leucine (B10760876) and tryptophan residues. acs.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-5-ethyl-2-fluorophenol (B1374807) |

| 4-(2-amino-8-{[(2S)-1-hydroxypropan-2-yl]amino}quinazolin-6-yl)-5-ethyl-2-fluorophenol |

| 5-(2-Aminoethyl)-2-fluorophenol (B13959303) |

| 5-Halogenated N-Indolylsulfonyl-2-fluorophenol |

| 2-fluorophenol |

| 4-nitrophenol |

Applications and Advanced Research Directions for 5 Ethyl 2 Fluorophenol

Medicinal Chemistry and Drug Discovery

The 5-Ethyl-2-fluorophenol framework serves as a versatile starting point for the synthesis of a wide range of pharmacologically active compounds. Researchers have leveraged its chemical properties to design novel molecules with potential applications in treating various diseases.

Design and Synthesis of Novel Pharmacologically Active Compounds

The synthesis of new chemical entities based on the this compound scaffold is a significant area of research. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. For instance, derivatives of this compound are being explored for their potential as anti-inflammatory agents and antioxidants. biosynth.com The ethyl group, on the other hand, can influence the compound's hydrophobicity, which is a critical factor for its absorption and distribution in the body.

One area of focus has been the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Research has shown that certain derivatives of this compound can effectively inhibit specific kinases, such as Janus kinases (JAKs), which are involved in inflammatory and immune responses.

Furthermore, the this compound moiety has been incorporated into more complex molecules, such as benzoxazine (B1645224) hybrids, to create novel antioxidant compounds. nih.gov These hybrids have shown promise in protecting cells from oxidative stress, a key factor in aging and various age-related diseases. nih.gov The synthesis of these compounds often involves multi-step reactions, starting with the functionalization of the this compound core. nih.gov

Table 1: Examples of Pharmacologically Active Compounds Derived from this compound and Related Structures

| Compound Class | Target/Activity | Research Focus |

|---|---|---|

| Benzoxazine Hybrids | Antioxidant | Counteracting cellular senescence and oxidative stress. nih.gov |

| Substituted Phenols | Kinase Inhibition (e.g., JAKs) | Development of anti-inflammatory and immunomodulatory agents. |

| Fluorinated Quinoline (B57606) Analogs | Antifungal | Synthesis of new antifungal agents for agricultural and medicinal use. nih.gov |

| Benzofuran Derivatives | Anti-inflammatory, Anticancer | Modulation of signaling pathways related to cell proliferation and inflammation. smolecule.comresearchgate.net |

Prodrug Design Strategies Utilizing this compound Scaffolds

Prodrug design is a strategy used to improve the delivery and efficacy of drugs. ijpcbs.comresearchgate.net This approach involves chemically modifying a drug to create an inactive form that is converted to the active drug within the body. ijpcbs.comresearchgate.net The this compound scaffold can be utilized in prodrug design to enhance properties such as solubility, stability, and targeted delivery. ijpcbs.comresearchgate.net

For example, the phenolic hydroxyl group of this compound can be masked with a promoiety that is cleaved by specific enzymes at the target site, thereby releasing the active drug. ijpcbs.comresearchgate.net This can help to reduce systemic side effects and increase the concentration of the drug where it is needed most. clinmedjournals.org The design of such prodrugs requires a careful consideration of the chemical linkage between the drug and the promoiety to ensure efficient release of the active compound. researchgate.net

Enzyme Inhibition Studies and Mechanism of Action Elucidation

A significant portion of research on this compound derivatives focuses on their ability to inhibit specific enzymes. smolecule.com Understanding the mechanism by which these compounds inhibit enzymes is crucial for the development of effective drugs.

For instance, studies on 4-Bromo-5-ethyl-2-fluorophenol (B1374807) have demonstrated its potent inhibitory effects on Janus kinase (JAK) enzymes, with specific IC50 values determined for different JAK isoforms. Molecular docking studies can be used to visualize how these compounds bind to the active site of the enzyme, providing insights into the key interactions that are responsible for their inhibitory activity. mdpi.com The fluorine atom and other substituents on the phenol (B47542) ring can play a critical role in enhancing the binding affinity and selectivity of the compound for its target enzyme.

Research has also investigated the role of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors, an enzyme implicated in diabetic complications. mdpi.com While the introduction of halogens in this specific case did not lead to increased potency, it highlights the ongoing efforts to optimize the structure of these compounds for better therapeutic outcomes. mdpi.com

Modulation of Biochemical Pathways

Derivatives of this compound can modulate various biochemical pathways within cells. scispace.com By interacting with specific molecular targets, such as enzymes and receptors, these compounds can influence signaling cascades that are involved in cell growth, inflammation, and other physiological processes. smolecule.com

For example, the antioxidant properties of some this compound derivatives can help to protect cells from damage caused by reactive oxygen species (ROS). biosynth.com This can have implications for the prevention and treatment of a wide range of diseases that are associated with oxidative stress. Furthermore, the ability of these compounds to inhibit kinases can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells.

Agrochemical Research and Development

The unique properties of fluorinated compounds have also made them valuable in the development of new agrochemicals. nih.gov The this compound scaffold has been investigated for its potential to yield new herbicides, fungicides, and insecticides.

Herbicidal, Fungicidal, and Insecticidal Activity of Derivatives

Research has shown that derivatives of this compound exhibit promising activity against a range of agricultural pests. For example, 5-fluoro-2-hydroxy butyrophenone, a related compound, has demonstrated potent antifungal activity against various plant pathogenic fungi, including Valsa mali and Coniella dipodiella. scispace.comresearchgate.net This compound also showed significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. scispace.com

The introduction of a fluorine atom into the structure of agrochemicals can often enhance their efficacy. scispace.com Derivatives of this compound have been synthesized and tested for their herbicidal properties, with some compounds showing strong activity in pre-emergence tests. tandfonline.com The mechanism of action of these herbicidal derivatives is often related to the inhibition of specific plant enzymes or disruption of essential biochemical pathways. mdpi.com

In the realm of fungicides, novel thioether derivatives containing a 1,2,4-triazole (B32235) moiety, synthesized from related starting materials, have shown moderate antifungal activity. mdpi.com Similarly, fluorinated quinoline analogs have been synthesized and have demonstrated good antifungal activity against a variety of phytopathogenic fungi. nih.govijsrch.com